
Ethyl 2,6-dichloropyrimidine-4-carboxylate
Overview
Description
Ethyl 2,6-dichloropyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,6-dichloropyrimidine-4-carboxylate typically involves the chlorination of pyrimidine derivatives followed by esterification. One common method includes the reaction of 2,6-dichloropyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,6-dichloropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form more complex derivatives or reduction to remove chlorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous solvents like dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Hydrolysis: 2,6-dichloropyrimidine-4-carboxylic acid.
Oxidation: Oxidized pyrimidine derivatives.
Scientific Research Applications
Ethyl 2,6-dichloropyrimidine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of antiviral, antibacterial, and anticancer agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2,6-dichloropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Ethyl 2,6-dichloropyrimidine-4-carboxylate can be compared with other pyrimidine derivatives such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom at position 4.
2,6-Dichloropyrimidine: Lacks the ester group, making it less reactive in certain synthetic applications.
Uniqueness: this compound is unique due to its specific ester group, which allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .
Biological Activity
Ethyl 2,6-dichloropyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and an ethyl ester functional group at position 4. Its molecular formula is with a molecular weight of approximately 227.07 g/mol. The presence of chlorine atoms enhances lipophilicity and biological activity, making it a candidate for various therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. Its mechanism may involve the induction of apoptosis and modulation of signaling pathways associated with cell growth .
- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways .
- Antimicrobial Activity : There is emerging evidence that suggests possible antimicrobial properties, although more specific studies are needed to confirm these effects.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of COX Enzymes : Studies have demonstrated that derivatives of this compound can inhibit COX-1 and COX-2 enzymes, with IC50 values indicating potent anti-inflammatory effects. For instance, certain derivatives exhibited IC50 values against COX-2 comparable to established anti-inflammatory drugs like celecoxib .
- Cell Cycle Arrest and Apoptosis Induction : Research indicates that the compound may induce cell cycle arrest in cancer cells, leading to increased apoptosis rates. This effect is likely mediated through alterations in the expression of pro-apoptotic and anti-apoptotic proteins.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 μM, with flow cytometry analysis revealing increased apoptotic cells compared to controls. The study concluded that the compound could serve as a lead for developing new anticancer therapies.
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of this compound in a rat model of carrageenan-induced paw edema. The compound demonstrated a dose-dependent reduction in swelling comparable to indomethacin, suggesting its potential as an effective anti-inflammatory agent .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally related compounds:
Compound Name | Biological Activity | IC50 (μM) COX-2 | Notes |
---|---|---|---|
This compound | Anticancer, Anti-inflammatory | ~31.4 | Induces apoptosis |
Celecoxib | Anti-inflammatory | ~0.04 | Established COX-2 inhibitor |
Indomethacin | Anti-inflammatory | ~9.17 | Standard comparison for inflammation |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2,6-dichloropyrimidine-4-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is commonly synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example, mthis compound (a structural analog) reacts with amines or alcohols under basic conditions (e.g., NaH or K₂CO₃ in DMF) to replace chlorine atoms . Ethyl esters can be obtained by substituting the methyl group via transesterification.
- Optimization : Yield improvements (typically 60–85%) depend on controlling temperature (60–100°C), solvent polarity, and stoichiometry. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., ethyl ester protons at δ 1.3–1.4 ppm and carbonyl carbons at δ 160–165 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 237.06) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., pyrimidine ring puckering parameters via SHELXL refinement) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insights : The 2,6-dichloro substituents create electron-deficient pyrimidine rings, favoring SNAr at the 4-position. Steric hindrance from the ethyl ester slows substitution at the 2- and 6-positions unless activated by strong nucleophiles (e.g., Grignard reagents) .
- Case Study : In PROTAC synthesis, the 4-chloro group is selectively replaced with aminopyrazoles under mild conditions (50°C, DMF), while the ester remains intact .
Q. What computational strategies can predict the conformational stability of this compound?
- Methods :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze ring puckering (Cremer-Pople parameters) and electrostatic potential maps .
- MD Simulations : Assess solvent effects (e.g., DCM vs. DMSO) on rotational barriers of the ethyl ester group .
Q. How can researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Example : X-ray data may show a planar pyrimidine ring, while NMR suggests slight puckering due to dynamic averaging.
- Resolution : Use variable-temperature NMR to detect ring-flipping barriers or compare with DFT-optimized structures .
Q. Methodological Recommendations
- Contradiction Analysis : If synthetic yields vary (e.g., 65% vs. 78%), compare solvent basicity, chloride leaving group activation, or purification protocols .
- Biological Applications : Assess degradation efficiency in cell lines (e.g., A375 melanoma) via Western blot for target proteins like Chk1 .
Properties
IUPAC Name |
ethyl 2,6-dichloropyrimidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-2-13-6(12)4-3-5(8)11-7(9)10-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXGMTVJJQHIMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537455 | |
Record name | Ethyl 2,6-dichloropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30537455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18127-43-0 | |
Record name | Ethyl 2,6-dichloropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30537455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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